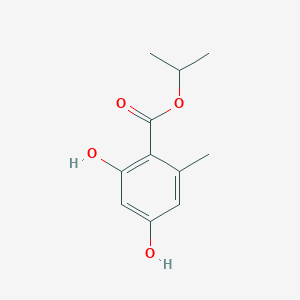
Isopropyl 2,4-hydroxy-6-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2,4-hydroxy-6-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from 2,4-hydroxy-6-methylbenzoic acid and isopropanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,4-hydroxy-6-methylbenzoate typically involves the esterification of 2,4-hydroxy-6-methylbenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2,4-hydroxy-6-methylbenzoic acid+isopropanolH2SO4isopropyl 2,4-hydroxy-6-methylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 2,4-hydroxy-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2,4-dihydroxy-6-methylbenzaldehyde.
Reduction: Formation of isopropyl 2,4-hydroxy-6-methylbenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Isopropyl 2,4-hydroxy-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavorings, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of isopropyl 2,4-hydroxy-6-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 2,4-hydroxy-6-methylbenzoic acid, which can then interact with enzymes and receptors in biological systems. The aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity to certain molecular targets.
Comparaison Avec Des Composés Similaires
Isopropyl 2,4-hydroxy-6-methylbenzoate can be compared with other similar compounds, such as:
Methyl 2,4-hydroxy-6-methylbenzoate: Similar structure but with a methyl ester group instead of an isopropyl group.
Ethyl 2,4-hydroxy-6-methylbenzoate: Similar structure but with an ethyl ester group.
Propyl 2,4-hydroxy-6-methylbenzoate: Similar structure but with a propyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity.
Propriétés
Numéro CAS |
31489-29-9 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
propan-2-yl 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-6(2)15-11(14)10-7(3)4-8(12)5-9(10)13/h4-6,12-13H,1-3H3 |
Clé InChI |
KOOFBAZCFXMKFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


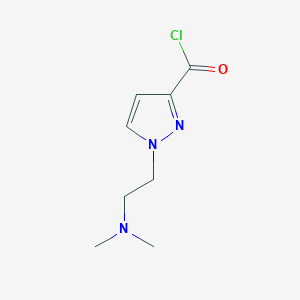
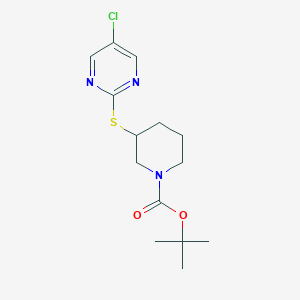

![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
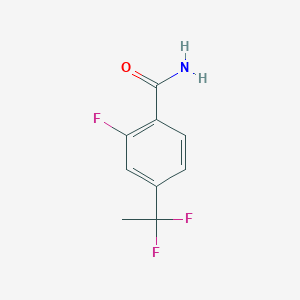
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)

![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
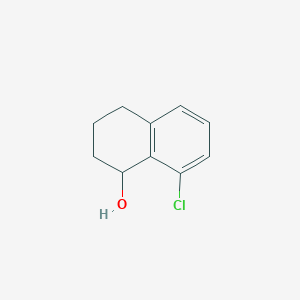
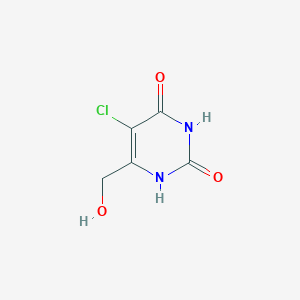
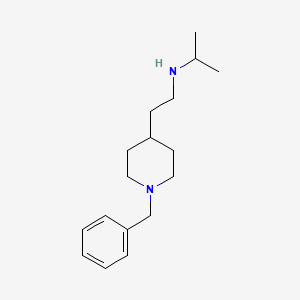
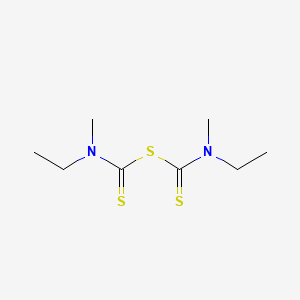
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)

